1-(1-Isobutylcyclohexyl)acetone
Description
1-(1-Isobutylcyclohexyl)acetone is a cyclohexane derivative featuring an isobutyl group attached to the cyclohexane ring and a ketone functional group (acetone moiety). The cyclohexyl backbone and isobutyl substituent suggest increased steric bulk and hydrophobicity compared to simpler ketones like acetone. The ketone group contributes to polarity and reactivity, making it a candidate for nucleophilic additions or condensations.
Properties
IUPAC Name |
1-[1-(2-methylpropyl)cyclohexyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-11(2)9-13(10-12(3)14)7-5-4-6-8-13/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOKTCQPOMDLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCCC1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutylcyclohexyl)acetone typically involves the alkylation of cyclohexanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isobutylcyclohexyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
1-(1-Isobutylcyclohexyl)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Isobutylcyclohexyl)acetone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, enzymes, and receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
1-Acetylcyclohexyl Acetate (C₁₀H₁₆O₃)
- Structure : Features a cyclohexane ring with both acetyl and acetoxy substituents .
- Molecular Weight : 184.235 g/mol, heavier than acetone (58.08 g/mol) due to the cyclohexane backbone and additional substituents.
- Functional Groups : Contains a ketone (acetyl) and ester (acetoxy), enabling diverse reactivity compared to 1-(1-Isobutylcyclohexyl)acetone, which lacks the ester group.
- Physical Properties : Higher boiling point expected compared to acetone (56°C) due to increased molecular weight and reduced volatility .
1-Acetylcyclohexanol (C₈H₁₄O₂)
- Structure : Cyclohexane ring with acetyl and hydroxyl groups .
- Functional Groups : The hydroxyl group introduces hydrogen bonding, enhancing solubility in polar solvents compared to this compound.
- Reactivity : The hydroxyl group may undergo oxidation or esterification, whereas the isobutyl group in the target compound would favor hydrophobic interactions .
1-(2,6-Dimethylphenoxy)acetone (C₁₁H₁₄O₂)
- Structure: Aromatic phenoxy group attached to acetone .
- Molecular Weight : 178.23 g/mol, lower than cyclohexyl derivatives but higher than acetone.
- Physical Properties : Boiling point 113°C at 4 mmHg, indicating lower volatility than acetone. The aromatic ring contributes to π-π interactions, unlike the aliphatic cyclohexyl group in the target compound .
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone (C₇H₉N₃O₃)
Acetone (C₃H₆O)
- Structure : Simplest ketone with two methyl groups flanking a carbonyl .
- Physical Properties : Boiling point 56°C, density 0.791 kg/L, and high volatility. Lacks the steric hindrance and hydrophobicity of cyclohexyl derivatives .
Comparative Data Table
*Inferred data for this compound.
Key Findings and Analysis
- Steric Effects : The isobutylcyclohexyl group in the target compound likely reduces reactivity in nucleophilic additions compared to smaller ketones like acetone due to steric hindrance .
- Solubility: Cyclohexyl derivatives (e.g., 1-Acetylcyclohexanol) exhibit lower water solubility than acetone but higher than purely aromatic analogs (e.g., 1-(2,6-Dimethylphenoxy)acetone) due to balanced polarity .
- Thermal Stability : Higher molecular weight cyclohexyl derivatives may decompose at elevated temperatures rather than volatilizing, unlike acetone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
